molecular formula C21H15NO2S B297830 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione

3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B297830
M. Wt: 345.4 g/mol
InChI Key: DAPZTLKETHWTFP-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione, also known as ATMD, is a thiazolidinedione derivative that has been studied for its potential in various scientific applications. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as a donor material in organic solar cells. It has also shown promising results as an antitumor agent and antioxidant. However, one of the limitations is the difficulty in synthesizing the compound, which may affect its availability for research.

Future Directions

There are several future directions for research on 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione. One of the directions is to further investigate its potential as an antitumor agent and its mechanism of action. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, research can be done to optimize the synthesis method and improve the yield and purity of the compound. Finally, its potential as a donor material in organic solar cells can be further explored and optimized.
In conclusion, 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione is a compound with potential in various scientific applications. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and optimize its use in various fields.

Synthesis Methods

The synthesis of 3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with 9-anthraldehyde in the presence of allyl bromide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific applications. One of the applications is in the field of organic electronics, where it has been used as a donor material in organic solar cells. It has also been studied for its potential as an antitumor agent, where it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.

properties

Product Name

3-Allyl-5-(9-anthrylmethylene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H15NO2S/c1-2-11-22-20(23)19(25-21(22)24)13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12-13H,1,11H2/b19-13+

InChI Key

DAPZTLKETHWTFP-CPNJWEJPSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C3C=CC=CC3=CC4=CC=CC=C42)/SC1=O

SMILES

C=CCN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)SC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)SC1=O

Origin of Product

United States

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